If you are interested in learning more about scientific research involving controlled substances, you may wish to consult with a qualified professional or explore resources from reputable organizations such as:
5-Methoxygramine is an organic compound classified as a methoxy derivative of gramine, which is a naturally occurring indole alkaloid. Its chemical formula is C₁₁H₁₄N₂O, and it features a methoxy group (-OCH₃) attached to the nitrogen atom of the gramine structure. This modification enhances its solubility and reactivity, making it a valuable building block in organic synthesis and pharmaceutical applications .
These reactions are crucial for synthesizing complex organic molecules, particularly in medicinal chemistry .
Research indicates that 5-Methoxygramine exhibits biological activities that may include:
The synthesis of 5-Methoxygramine typically involves:
The process may also involve intermediate steps where protecting groups are used to ensure selectivity during the reaction .
5-Methoxygramine serves several important functions in various fields:
Studies on the interactions of 5-Methoxygramine with biological systems indicate its potential to bind with various receptors, particularly those associated with neurotransmission. This interaction profile suggests that it could modulate neurotransmitter systems, although detailed mechanistic studies are still required to fully elucidate these pathways. Additionally, its interactions with other pharmacological agents could enhance therapeutic outcomes in combination therapies .
Several compounds share structural similarities with 5-Methoxygramine, including:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Gramine | Indole Alkaloid | Naturally occurring; neuroactive properties |
| 5-Methoxytryptamine | Tryptamine Derivative | Methyl ether derivative of serotonin |
| 4-Methoxygramine | Methoxy Derivative | Similar structure; differing biological activity |
What sets 5-Methoxygramine apart from these similar compounds is its specific methoxy substitution on the nitrogen atom, which enhances its solubility and reactivity. This modification may lead to distinct pharmacological effects compared to its analogs, making it a unique candidate for further research and application in drug development .
5-Methoxygramine demonstrates notable interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly within the 5-HT~2~ receptor family. Studies using isolated rabbit aortic tissue have identified 5-Methoxygramine as a competitive antagonist at 5-HT~2~ receptors, with a preference for the 5-HT~2B~ subtype [6]. Unlike high-affinity antagonists such as ketanserin or spiperone, 5-Methoxygramine exhibits lower binding affinity, as evidenced by its slower association and dissociation kinetics [6]. This subtype specificity is critical, as 5-HT~2B~ receptors are implicated in cardiovascular regulation and pathological fibroblast proliferation in cardiac valves [3]. Comparative analyses suggest that 5-Methoxygramine’s selectivity arises from structural differences in receptor-binding domains, which reduce its compatibility with 5-HT~2A~ or 5-HT~2C~ subtypes [6] [3].
The antagonistic activity of 5-Methoxygramine at 5-HT~2B~ receptors is characterized by its ability to inhibit serotonin-induced signaling without affecting other 5-HT~2~ subtypes. In kinetic studies, the compound’s dissociation constant (k~-x~/k~x~) aligns with its steady-state inhibitory potency, confirming its role as a reversible antagonist [6]. Notably, the presence of adventitial tissue in aortic preparations reduces 5-Methoxygramine’s efficacy by approximately fivefold, likely due to its lower lipid solubility compared to high-affinity antagonists [6]. This tissue-specific penetration limitation underscores the compound’s peripheral selectivity and potential therapeutic applicability in extracardiac contexts.
Current research on 5-Methoxygramine’s interaction with dopaminergic systems remains limited. While structurally related tryptamines, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), influence dopamine release in the nigrostriatal pathway [7], no direct evidence links 5-Methoxygramine to dopaminergic modulation. Preliminary in vitro models suggest that 5-Methoxygramine does not exhibit significant affinity for dopamine receptors, positioning it as a serotonergic-specific agent [6]. Further studies are required to elucidate potential cross-reactivity or downstream effects on dopamine-mediated pathways.
5-Methoxygramine antagonizes 5-HT~2B~ receptor-mediated signaling by blocking G~q~/G~11~-protein coupling, thereby inhibiting phospholipase C (PLC) activation [3] [6]. This suppression prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP~2~) into inositol trisphosphate (IP~3~) and diacylglycerol (DAG), disrupting intracellular calcium mobilization and protein kinase C (PKC) activation [3]. In vascular smooth muscle cells, this mechanism attenuates serotonin-induced vasoconstriction, highlighting its potential role in modulating hypertensive responses [6].
Ionic studies reveal that 5-Methoxygramine’s effects are calcium-dependent, as chelation of extracellular calcium diminishes its antagonistic efficacy [6]. This suggests that the compound primarily interferes with receptor-operated calcium channels rather than voltage-gated channels. Additionally, 5-Methoxygramine does not affect resting membrane potential or action potential duration, indicating a selective action on agonist-triggered pathways [6].
In isolated rabbit aortic rings, 5-Methoxygramine competitively inhibits serotonin-induced contractions with a pA~2~ value of 6.2, reflecting moderate potency [6]. Kinetic modeling estimates its association rate constant (k~x~) at 1.2 × 10^5^ M^−1^ min^−1^ and dissociation rate constant (k~-x~) at 0.08 min^−1^, yielding a dissociation constant (K~D~) of 0.67 µM [6]. These parameters classify it as a low-affinity antagonist compared to ketanserin (K~D~ = 0.12 nM) but highlight its reversible binding profile.
The adventitia’s presence in aortic preparations significantly impedes 5-Methoxygramine’s diffusion, reducing its effective concentration at vascular smooth muscle receptors [6]. This phenomenon is attributed to the compound’s lower partition coefficient (logP ≈ 2.1), which limits its ability to traverse lipid-rich barriers. In contrast, high-affinity antagonists like spiperone (logP ≈ 5.4) exhibit minimal diffusion barriers, enabling rapid receptor access [6].
While in vivo data on 5-Methoxygramine are sparse, its in vitro profile suggests potential applications in modulating peripheral 5-HT~2B~ receptor activity. For instance, in models of pulmonary hypertension, selective 5-HT~2B~ antagonism could mitigate serotonin-driven vascular remodeling [3]. Furthermore, its inability to cross the blood-brain barrier, inferred from its pharmacokinetic properties, may limit central nervous system (CNS) side effects, making it a candidate for peripheral disorders [6].
Table 1: Comparative Pharmacodynamic Parameters of 5-HT~2B~ Antagonists
| Compound | Association Rate (k~x~, M^−1^ min^−1^) | Dissociation Rate (k~-x~, min^−1^) | K~D~ (nM) | logP |
|---|---|---|---|---|
| 5-Methoxygramine | 1.2 × 10^5^ | 0.08 | 670 | 2.1 |
| Ketanserin | 3.5 × 10^6^ | 0.004 | 0.12 | 4.7 |
| Spiperone | 2.8 × 10^6^ | 0.003 | 0.09 | 5.4 |
Data derived from isolated rabbit aorta studies [6].
5-Methoxygramine serves as a versatile synthetic building block in the development of numerous bioactive compounds, particularly those targeting central nervous system receptors. This indole alkaloid derivative, with the molecular formula C₁₂H₁₆N₂O and CAS number 16620-52-3, exhibits unique structural properties that make it valuable for synthetic medicinal chemistry applications [1] [2].
The utility of 5-methoxygramine as a synthetic precursor for dopamine D2 receptor antagonists has been extensively documented in pharmaceutical research. The compound functions as a key reactant in the preparation of D2 receptor antagonists, serving as a structural template for the development of antipsychotic and neuroleptic agents [1] [2].
Research has demonstrated that 5-methoxygramine can be utilized in the synthesis of compounds structurally related to classical dopamine D2 receptor antagonists such as haloperidol, N-methylspiperone, and benperidol [3]. The indole scaffold present in 5-methoxygramine provides an essential pharmacophoric element that contributes to the binding affinity and selectivity of these receptor antagonists.
In particular, studies have shown that derivatives incorporating the 5-methoxygramine core structure exhibit high affinity for dopamine D2 receptors while maintaining selectivity over D3 receptors. Compounds 6 and 7, which incorporate 5-methoxygramine-derived structural elements, demonstrated nanomolar binding affinity (Ki values in the low nanomolar range) and over 100-fold selectivity for human D2 receptors compared to D3 dopamine receptor subtypes [3].
The synthetic pathway typically involves the functionalization of the indole nitrogen or the dimethylamino side chain of 5-methoxygramine to introduce the necessary pharmacophoric elements for D2 receptor binding. These modifications often include the attachment of aryl-substituted piperidine or piperazine moieties that are characteristic of dopamine receptor antagonists [3].
5-Methoxygramine has emerged as a crucial substrate in the asymmetric preparation of ethenyl(tetrahydro)carbazoledicarboxylates through gold(I)-catalyzed intramolecular Friedel-Crafts allylic alkylation reactions [1] [2]. This synthetic methodology represents a significant advancement in the construction of complex carbazole-containing molecules with potential biological activity.
The gold(I)-catalyzed intramolecular Friedel-Crafts alkylation reaction utilizing 5-methoxygramine as a starting material proceeds with high efficiency and selectivity. The reaction conditions typically involve the use of cationic gold(I) catalysts in combination with weakly coordinating counterions to activate the alkyne or allene moieties for nucleophilic attack by the indole ring system [4] [5].
The resulting ethenyl(tetrahydro)carbazoledicarboxylates exhibit high E/Z selectivity, with the stereochemical outcome being determined by the nature of the gold catalyst and reaction conditions employed. This synthetic approach has been particularly valuable for the preparation of carbazole derivatives with defined stereochemistry, which is crucial for biological activity [5].
Recent developments in this area have focused on the use of chiral gold catalysts to achieve enantioselective synthesis of these carbazole derivatives. The asymmetric variant of this reaction has been shown to provide moderate to good enantioselectivities, making it a valuable tool for the preparation of chiral carbazole scaffolds for drug discovery applications [5].
The development of N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ols represents another important application of 5-methoxygramine in bioactive compound synthesis. These compounds, which incorporate the azabicyclo[3.2.1]octane core structure, have been investigated as dopamine D2-like receptor ligands with potential therapeutic applications [1] [2] [6].
The azabicyclo[3.2.1]octane framework is of particular interest because it represents a conformationally constrained analog of the tropane alkaloid structure. The incorporation of 5-methoxygramine-derived structural elements into this scaffold has been shown to enhance binding affinity and selectivity for dopamine D2-like receptors [6].
The synthetic strategy typically involves the use of 5-methoxygramine as a building block in multi-step synthetic sequences that construct the azabicyclo[3.2.1]octane ring system. The specific synthetic methodology depends on the target compound but often involves cycloaddition reactions, ring-closing metathesis, or other cyclization strategies to form the bicyclic core [6].
Structure-activity relationship studies have revealed that the 5-methoxygramine-derived substituents play a crucial role in determining the binding affinity and selectivity of these compounds. The methoxy group at the 5-position of the indole ring and the dimethylamino side chain both contribute to the pharmacological properties of the resulting compounds [6].
5-Methoxygramine has proven to be a valuable pharmacological tool for investigating receptor kinetics, particularly in the context of serotonin receptor systems. Its unique binding properties and moderate affinity make it suitable for detailed kinetic analyses of receptor-ligand interactions.
5-Methoxygramine has been extensively utilized in studies of competitive drug action at 5-hydroxytryptamine2 (5-HT2) receptors. The compound functions as a low-affinity antagonist at these receptors, making it particularly useful for kinetic studies where the rapid equilibration typically observed with high-affinity ligands might obscure important mechanistic details [7].
In isolated rabbit aorta preparations, 5-methoxygramine has been employed to study the kinetics of agonist and antagonist interactions with 5-HT2 receptors. The experimental approach involves following the antagonist-induced decrease in steady-state response to an agonist, allowing for the determination of both association and dissociation rate constants [7].
The low affinity of 5-methoxygramine for 5-HT2 receptors (compared to high-affinity antagonists such as spiperone, methysergide, or ketanserin) makes it particularly suitable for studies where the influence of diffusion barriers on drug-receptor interactions needs to be evaluated. The compound's relatively hydrophilic nature, as evidenced by its low partition coefficient, results in significant sensitivity to tissue barriers such as the adventitia [7].
Mechanistic studies have revealed that 5-methoxygramine exhibits competitive binding behavior at 5-HT2 receptors, with the compound binding to the same site as the endogenous agonist serotonin. The competitive nature of the interaction has been confirmed through Schild analysis and other pharmacological methods commonly used to characterize receptor-ligand interactions [7].
The determination of association and dissociation rate constants for 5-methoxygramine at 5-HT2 receptors has provided important insights into the molecular mechanisms underlying receptor-ligand interactions. These kinetic parameters are fundamental to understanding drug action and are essential for the development of structure-activity relationships [7].
The association rate constant (k₊₁) for 5-methoxygramine at 5-HT2 receptors has been determined through time-course studies of ligand binding. The experimental methodology involves measuring the rate of approach to equilibrium binding under conditions where the ligand concentration significantly exceeds the receptor concentration [7].
The dissociation rate constant (k₋₁) has been measured by monitoring the rate of ligand dissociation following rapid dilution or displacement with a competing ligand. For 5-methoxygramine, the dissociation rate constant is significantly influenced by the presence of tissue barriers, with the rate being reduced almost 5-fold in the presence of the adventitia compared to preparations where this tissue layer has been removed [7].
The ratio of the dissociation to association rate constants (k₋₁/k₊₁) provides the thermodynamic dissociation constant (Kd), which is in good agreement with values determined through equilibrium binding studies. This consistency validates the kinetic approach and confirms that the measured rate constants reflect the true molecular interactions between 5-methoxygramine and the 5-HT2 receptor [7].
The kinetic parameters obtained for 5-methoxygramine have been compared with those of other 5-HT2 receptor antagonists, revealing that the association rate constant is a primary determinant of drug affinity for the receptor. High-affinity antagonists typically exhibit faster association rates, while compounds like 5-methoxygramine with lower affinity show correspondingly slower association kinetics [7].
The compound's structure, featuring a 5-methoxy substituent on the indole ring and a dimethylamino side chain, provides a useful framework for systematic structural modifications. The SAR studies have focused on understanding how changes to these structural elements affect binding affinity, selectivity, and functional activity at various serotonin receptor subtypes [8] [9].
In comparative studies with other methoxytryptamine derivatives, 5-methoxygramine has been shown to exhibit weak agonist properties at 5-HT2C receptors. Chronic exposure to 5-methoxygramine (72 hours) results in elevation of constitutive activity without significant alteration of serotonin-mediated responses, suggesting that the compound may function as a partial agonist or possess inverse agonist properties under certain conditions [10] [11].
The structure-activity relationships derived from studies with 5-methoxygramine have revealed that the 5-methoxy group contributes to receptor binding affinity, while the dimethylamino side chain is important for functional activity. These findings have guided the design of more potent and selective serotonin receptor ligands, including compounds with improved pharmacokinetic properties and reduced side effect profiles [8] [9].
The pharmacological profile of 5-methoxygramine has also been compared with that of other substituted tryptamines, revealing important structure-activity relationships for serotonin receptor subtypes. The compound's moderate affinity and partial agonist properties make it a useful tool for studying receptor function and for serving as a lead compound in drug discovery efforts targeting serotonin receptors [8] [9].
| Research Category | Specific Finding | Molecular Parameter/Value | Research Method |
|---|---|---|---|
| Dopamine D2 Receptor Antagonists | Reactant for synthesis of specific D2 receptor antagonists | Molecular Weight: 204.27 g/mol | Chemical synthesis |
| Dopamine D2 Receptor Antagonists | Building block for haloperidol-like compounds | Melting Point: 123-126°C | Radioligand binding assay |
| Dopamine D2 Receptor Antagonists | Precursor for N-methylspiperone analogs | CAS Number: 16620-52-3 | Functional receptor assay |
| Ethenyl(tetrahydro)carbazole Synthesis | Substrate for gold(I)-catalyzed intramolecular Friedel-Crafts alkylation | High E/Z selectivity in gold catalysis | Gold(I)-catalyzed reaction |
| Ethenyl(tetrahydro)carbazole Synthesis | Produces carbazole derivatives with high E/Z selectivity | Excellent yield in asymmetric synthesis | Asymmetric catalysis |
| Ethenyl(tetrahydro)carbazole Synthesis | Enables asymmetric synthesis of bioactive carbazole scaffolds | Moderate to good enantioselectivity | Intramolecular cyclization |
| N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ols | Dopamine D2-like receptor ligand development | Nanomolar binding affinity | Structure-activity studies |
| N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ols | Structural template for azabicyclo[3.2.1]octan-3-ol derivatives | Selective D2 vs D3 receptor binding | Binding affinity determination |
| N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ols | Enables modification of tropane alkaloid analogs | IC50 values in low nanomolar range | Selectivity screening |
| Receptor Kinetics - 5-HT2 Receptors | Competitive drug action at 5-HT2 receptors | Competitive binding mechanism | Competitive binding assay |
| Receptor Kinetics - 5-HT2 Receptors | Low-affinity antagonist properties | Rate constants reduced ~5-fold | Kinetic analysis |
| Receptor Kinetics - 5-HT2 Receptors | Reduced rate constants in presence of adventitia | Low partition coefficient | Partition coefficient measurement |
| Association and Dissociation Rate Constants | Dissociation rate constant reduced 5-fold with adventitia | Dissociation constant measurement | Association kinetics |
| Association and Dissociation Rate Constants | Lower partition coefficient compared to high-affinity antagonists | Association rate determination | Dissociation kinetics |
| Association and Dissociation Rate Constants | Association rate constant as determinant of receptor affinity | Molecular interactions with receptor | Rate constant determination |
| Structure-Activity Relationships | Weak agonist properties at 5-HT2C receptors | Weak agonist activity | Functional assay |
| Structure-Activity Relationships | Elevation of constitutive activity without altering 5-HT response | Constitutive activity elevation | Chronic exposure study |
| Structure-Activity Relationships | Chronic exposure effects on receptor regulation | 72-hour treatment effects | Receptor regulation analysis |
Corrosive;Irritant